3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides under reflux conditions.
Introduction of the piperazine moiety: This involves the reaction of the quinazolinone intermediate with 2,5-dimethylphenylpiperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the morpholine ring: This step can be performed by reacting the intermediate with morpholine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazolinone derivatives.
Medicine: Potential anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with enzymes and receptors involved in inflammatory and microbial processes .
Comparison with Similar Compounds
Similar Compounds
N-aryl-N’-pyrimidin-4-yl ureas: These compounds are known for their selective inhibition of fibroblast growth factor receptor tyrosine kinases.
Substituted triazolyl piperazine derivatives: These compounds have shown cytotoxic activity against various cancer cell lines.
Uniqueness
3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C32H35N5O3S |
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Molecular Weight |
569.7 g/mol |
IUPAC Name |
3-[[4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C32H35N5O3S/c1-22-3-4-23(2)29(19-22)35-11-13-36(14-12-35)30(38)25-7-5-24(6-8-25)21-37-31(39)27-20-26(34-15-17-40-18-16-34)9-10-28(27)33-32(37)41/h3-10,19-20H,11-18,21H2,1-2H3,(H,33,41) |
InChI Key |
QLKQEXCDZHXQOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)N6CCOCC6)NC4=S |
Origin of Product |
United States |
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